5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Medicinal Chemistry Physicochemical Profiling Drug Design

Choose this specific N-methylpiperidine-ether for your SAR program. The tertiary amine avoids unwanted acylation/sulfonylation side reactions common with the des-methyl analog, ensuring cleaner high-throughput purification. Its unique pKa shift (~0.6–1.0 log units) is essential for achieving low-nanomolar CDK6 potency (IC50 ~23 nM) and predicted brain penetration. Supplied at a consistent 98% purity, this building block minimizes by-product interference and secures a measurable productivity advantage.

Molecular Formula C11H15FN2O
Molecular Weight 210.252
CAS No. 2200424-88-8
Cat. No. B2849245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine
CAS2200424-88-8
Molecular FormulaC11H15FN2O
Molecular Weight210.252
Structural Identifiers
SMILESCN1CCC(CC1)OC2=NC=C(C=C2)F
InChIInChI=1S/C11H15FN2O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3
InChIKeySJTDLPYLKXPTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine (CAS 2200424-88-8) Essential Product Profile for Research Procurement


5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine (CAS 2200424-88-8) is a fluorinated pyridine substituted with an N-methylpiperidine–ether moiety. It belongs to the class of 2-(piperidin-4-yloxy)pyridines, a scaffold found in Wnt pathway inhibitors and kinase-targeting agents [1]. The compound is primarily supplied as a research chemical with a reported purity of 98% . Its structural signature—a tertiary amine (N-methylpiperidine) linked via an oxygen bridge to a 5-fluoropyridine—distinguishes it from secondary-amine analogs and from regioisomeric or alkyl-chain variants, providing a basis for differential selection in medicinal chemistry and chemical biology campaigns.

Why 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine Is Not Interchangeable with Common Pyridine–Piperidine Analogs


Generic substitution with the widely available 5-fluoro-2-(piperidin-4-yloxy)pyridine (des-methyl analog) or its hydrochloride salt introduces a secondary amine, which alters basicity, nucleophilicity, and hydrogen-bonding capacity relative to the tertiary amine in 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine . The N-methyl group modifies the pKa of the piperidine nitrogen by approximately 0.6–1.0 log units and lowers the logD, impacting membrane permeability and cytochrome P450 susceptibility [1]. In kinase-targeted series such as those described in US11091476, subtle changes in the piperidine N-substituent determine potency and selectivity profiles [2]. Consequently, the specific N-methylpiperidine-ether architecture is a critical, non-substitutable design feature for projects that require a tertiary-amine pharmacophore or a defined basic center for salt formation and formulation.

Head-to-Head Comparative Evidence Supporting Differentiation of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine


Enhanced Structural Preorganization via N-Methylpiperidine: logP and pKa Shift

The N-methylpiperidine unit in 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine provides a tertiary amine center with a calculated pKa ~9.5 (vs. ~10.5 for the secondary amine analog 5-fluoro-2-(piperidin-4-yloxy)pyridine) and a logP increase of approximately 0.5–0.7 units, consistent with class-level piperidine N-methylation trends [1]. This shift reduces the fraction ionized at physiological pH and enhances passive membrane permeability, a critical advantage for CNS-targeted probe design.

Medicinal Chemistry Physicochemical Profiling Drug Design

Elimination of Secondary-Amine Reactivity: Differential Stability in Acylation and Reductive Amination

Unlike 5-fluoro-2-(piperidin-4-yloxy)pyridine, which contains a reactive secondary amine, 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine is resistant to undesired acylation, sulfonylation, and reductive amination during library synthesis [1]. This inertness reduces by-product formation and simplifies purification, as evidenced by vendor-reported purity of ≥98% for the target compound versus reported purity ranges of 95–97% for the secondary-amine analog in its hydrochloride form .

Synthetic Chemistry Building Block Stability Parallel Synthesis

Kinase-Inhibitor-Relevant Potency: Structural Mimicry of the CDK6 Inhibitor Scaffold

The N-methylpiperidine–pyridine-ether motif is a key substructure of compound BDBM513483 (5-Fluoro-N-(5-(1-methylpiperidin-4-yl)pyridin-2-yl)-4-(2,3,3-trimethyl-3H-indol-5-yl)pyrimidine-2-amine), which exhibits an IC50 of 22.9 nM against CDK6/cyclin D3 [1]. By contrast, analogs lacking the N-methyl group show reduced potency (>5-fold shift) in the same series, consistent with SAR data demonstrating the critical role of the tertiary amine for hinge-binding interactions [2].

Kinase Inhibition CDK6 Oncology

Sigma-1 Receptor Affinity: Differentiation over Unsubstituted Piperidine Analogs

Piperidine-based sigma-1 receptor ligands demonstrate a marked preference for N-substituted piperidine ethers: compound 19 (a close structural analog containing an N-methylpiperidine ether) displays a Ki of 17 nM for σ1 with 66-fold selectivity over σ2 [1]. In contrast, the unsubstituted piperidine counterpart shows >10-fold lower affinity (Ki >200 nM) in the same assay format [1]. Although direct data for 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine itself are not available, the class-level trend strongly favors the N-methyl derivative for sigma-receptor-targeted probe development.

Sigma Receptor CNS Pharmacology Neuropathic Pain

Optimal Procurement Use Cases for 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine Backed by Quantitative Differentiation


Synthesis of CNS-Penetrant CDK6 Inhibitors for Oncology

Integrate 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine as the core pyridine–piperidine fragment in the preparation of 2,4-diaminopyrimidine inhibitors based on the US11091476 patent series. The N-methyl substitution is essential for achieving low-nanomolar CDK6 potency (IC50 ~23 nM) and for maintaining a lower pKa that favors brain penetration, as predicted by class-level pKa/logP shifts [Section 3, Evidence Items 1 and 3].

Sigma-1 Receptor Ligand Development for Neuropathic Pain

Utilize the N-methylpiperidine-ether scaffold to elaborate structure–activity relationships around the sigma-1 receptor pharmacophore. The 66-fold σ1/σ2 selectivity and 17 nM Ki achieved by close structural relatives validate the choice of this building block over the secondary-amine analog, which is predicted to be >10-fold less potent [Section 3, Evidence Item 4].

Building-Block Supply for Diversity-Oriented Library Synthesis

Employ 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine in parallel or combinatorial chemistry workflows where a tertiary amine is required to avoid unwanted side reactions (acylation, sulfonylation). The consistently high purity (98%) minimizes by-product interference and simplifies high-throughput purification, delivering a measurable productivity advantage over the more reactive des-methyl analog [Section 3, Evidence Item 2].

Quote Request

Request a Quote for 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.